An In-depth Technical Guide to 2-Methylpentane-1,3-diol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylpentane-1,3-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-methylpentane-1,3-diol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.
Chemical Structure and Identification
2-Methylpentane-1,3-diol is a branched-chain aliphatic diol. Its structure consists of a five-carbon pentane backbone with a methyl group at the second carbon and hydroxyl groups at the first and third positions.
| Identifier | Value |
| IUPAC Name | 2-methylpentane-1,3-diol[1][2] |
| Molecular Formula | C₆H₁₄O₂[1][3] |
| SMILES | CCC(C(C)CO)O[1] |
| CAS Number | 149-31-5[1][3] |
Physicochemical Properties
2-Methylpentane-1,3-diol is a colorless to pale yellow liquid.[1] The presence of two hydroxyl groups allows for hydrogen bonding, influencing its physical properties.
| Property | Value | Source |
| Molecular Weight | 118.17 g/mol | [1][3] |
| Boiling Point | ~212 °C | [1] |
| Melting Point | Data not available | |
| Density | Estimated similar to 2,2-dimethylpentane-1,3-diol (0.947 g/cm³) | [1] |
| Solubility | Soluble in polar solvents (e.g., acetone, diethyl ether) | [1] |
| Water Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-methylpentane-1,3-diol are not extensively available in the public domain. However, general methodologies can be outlined based on established chemical principles.
Synthesis Methodologies
a) Stereoselective Synthesis via Enzymatic Aldolase-Catalyzed Reaction:
This method offers control over the stereochemistry of the final product. A general workflow would involve:
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Enzyme-Catalyzed Aldol Condensation: Reaction of an appropriate aldehyde and ketone in the presence of an aldolase enzyme to form a β-hydroxy ketone.
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Reduction: Stereoselective reduction of the ketone functionality to a hydroxyl group using a suitable reducing agent.
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Acetal Formation (Protection): Protection of the diol as an acetal, often using acetone and an acid catalyst, to facilitate purification.[1]
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Deprotection: Removal of the acetal group to yield the final 2-methylpentane-1,3-diol.
b) Acid-Catalyzed Hydration:
This method involves the addition of water across a double bond in an appropriate alkene precursor.
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Alkene Preparation: Synthesis of a suitable alkene precursor, such as 2-methyl-1-penten-3-ol.
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Acid-Catalyzed Hydration: Treatment of the alkene with water in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.
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Purification: The product is then purified, typically by distillation.
Analytical Methodologies
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are crucial for confirming the structure of 2-methylpentane-1,3-diol.
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Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Data Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity and stereochemistry of the molecule.
b) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.
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GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.
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MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and characterization of 2-methylpentane-1,3-diol.
A general workflow for the synthesis and analysis of 2-methylpentane-1,3-diol.
